Clorhidrato de ácido aminoisobutírico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

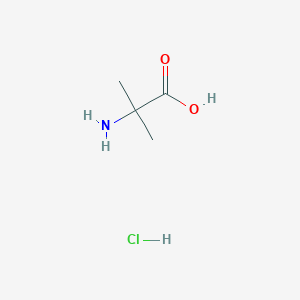

Alpha-Aminoisobutyric acid, hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.58. The purity is usually 95%.

BenchChem offers high-quality alpha-Aminoisobutyric acid, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Aminoisobutyric acid, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sustrato del sistema de transporte de aminoácidos A

El α-aminoisobutirato de metilo (MAIB) sirve como un sustrato específico para el sistema de transporte de aminoácidos A. Este sistema es responsable del transporte de aminoácidos a través de las membranas celulares. Los investigadores utilizan MAIB para estudiar la cinética, la regulación y la especificidad de este sistema de transporte .

Análisis conformacional en foldámeros

En las investigaciones científicas, el ácido α-aminoisobutírico (Aib) es un valioso bloque de construcción para el diseño de foldámeros, moléculas parecidas a péptidos con estructuras secundarias bien definidas. Técnicas como la espectroscopia Raman, la actividad óptica Raman (ROA), la infrarroja (IR) y el dicroísmo circular vibracional (VCD) se han utilizado para analizar las preferencias conformacionales de los foldámeros Aib en solución y sus interacciones con las bicapas .

Mecanismo De Acción

Target of Action

It has been suggested that it may interact withCorticoliberin and Pro-neuropeptide Y in humans .

Mode of Action

It is known to be a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . This property allows it to influence the structure of peptides, potentially affecting their function .

Biochemical Pathways

Aminoisobutyric acid hydrochloride is a metabolite of branched-chain amino acids (BCAA). It has been found to activate the AMPK/Nrf-2 pathway , which is known to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury . It is also involved in the synthesis of peptides through ribosomal elongation .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The result of Aminoisobutyric acid hydrochloride’s action is largely dependent on its role as a strong helix inducer in peptides . This property can influence the structure and function of peptides, potentially leading to various biological effects. For instance, it has been found to prevent ferroptosis and ameliorate lung ischemia-reperfusion injury .

Action Environment

The action of Aminoisobutyric acid hydrochloride can be influenced by various environmental factors. For instance, its solubility in water could affect its absorption and distribution in the body.

Análisis Bioquímico

Biochemical Properties

Aminoisobutyric acid hydrochloride is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di-methyl group . It is compatible with ribosomal elongation of peptide synthesis .

Cellular Effects

Aminoisobutyric acid hydrochloride has been shown to have anti-inflammatory effects and induce fatty acid oxidation . It can inhibit inflammation and insulin resistance in adipocytes through an AMPK-dependent signaling pathway .

Molecular Mechanism

The molecular mechanism of Aminoisobutyric acid hydrochloride involves the activation of the AMPK/Nrf-2 signaling pathway . This activation leads to the up-regulation of the expressions of GPX4 and SLC7A11, thereby protecting against I/R-induced increase in ROS and ferroptosis in the lung .

Temporal Effects in Laboratory Settings

The stability of amino acids, including Aminoisobutyric acid hydrochloride, in human serum following different preprocessing and pre-storage procedures has been investigated

Dosage Effects in Animal Models

In animal models, Aminoisobutyric acid hydrochloride has shown protective effects against lung ischemia-reperfusion injury . Mice with lung I/R injury were pre-treated or post-treated with Aminoisobutyric acid hydrochloride (150 mg/kg/day), given by gavage or intraperitoneal injection .

Metabolic Pathways

Aminoisobutyric acid hydrochloride is a natural metabolite of valine . It is produced in skeletal muscle during exercise and can increase circulating concentrations .

Transport and Distribution

The transport of amino acids, including Aminoisobutyric acid hydrochloride, is very important for brain function

Propiedades

IUPAC Name |

2-amino-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHPUEPQOHXZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2432916.png)

![2-{[1-(Oxan-4-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2432928.png)

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2432930.png)